What is the structure of 1-Palmitoyl-2-11(Z)-Octadecenoyl-3-Oleoyl-rac-glycerol?
What is the structure of 1-Palmitoyl-2-11(Z)-Octadecenoyl-3-Oleoyl-rac-glycerol?
An In-Depth Technical Guide to the Structure of 1-Palmitoyl-2-11(Z)-Octadecenoyl-3-Oleoyl-rac-glycerol
Introduction
1-Palmitoyl-2-11(Z)-Octadecenoyl-3-Oleoyl-rac-glycerol is a complex triacylglycerol (TAG) of significant interest in lipidomics and metabolic research. Triacylglycerols are the primary components of fats and oils, serving as energy storage molecules in biological systems.[1] The specific structure of a TAG, defined by the fatty acids esterified to the glycerol backbone and their precise positions, dictates its physicochemical properties and metabolic fate.
This guide provides a detailed examination of the structure of TG(16:0/18:1(11Z)/18:1(9Z)) and outlines the modern analytical methodologies required for its unambiguous characterization. Understanding this structure is crucial for researchers in drug development and metabolic studies, as the isomeric and stereochemical complexity of such lipids presents considerable analytical challenges.
Molecular Structure and Nomenclature
The structure of this triacylglycerol is defined by three distinct fatty acid chains attached to a central glycerol molecule. The nomenclature precisely describes this arrangement.[2][3]
-
Glycerol Backbone: A three-carbon alcohol that forms the foundation of the molecule.
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sn-1 Position: Esterified with Palmitic Acid , a 16-carbon saturated fatty acid (16:0).
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sn-2 Position: Esterified with 11(Z)-Octadecenoic Acid (cis-Vaccenic Acid), an 18-carbon monounsaturated fatty acid with a cis double bond at the 11th carbon (18:1 n-7).[2]
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sn-3 Position: Esterified with Oleic Acid , an 18-carbon monounsaturated fatty acid with a cis double bond at the 9th carbon (18:1 n-9).[2][4][5][6]
-
rac- (racemic): The "rac" designation indicates that the molecule is a mixture of the two possible stereoisomers at the chiral sn-2 carbon of the glycerol backbone.
The key challenge lies in distinguishing this molecule from its isomers, particularly those with the same fatty acid composition but different positional arrangements (e.g., 1-Oleoyl-2-Palmitoyl-3-11(Z)-Octadecenoyl-rac-glycerol).
Component Fatty Acids
The properties of the TAG are a composite of its constituent fatty acids.
| Fatty Acid Name | Position | Lipid Shorthand | Molecular Formula | Molar Mass ( g/mol ) |
| Palmitic Acid | sn-1 | 16:0 | C₁₆H₃₂O₂ | 256.42 |
| cis-Vaccenic Acid | sn-2 | 18:1(11Z) | C₁₈H₃₄O₂ | 282.46 |
| Oleic Acid | sn-3 | 18:1(9Z) | C₁₈H₃₄O₂ | 282.46 |
Visualizing the Molecular Structure
The two-dimensional structure highlights the specific ester linkages and the positions of the double bonds in the unsaturated acyl chains.
Caption: 2D representation of the specified triacylglycerol.
Analytical Strategy for Structural Elucidation
Confirming the precise structure of a complex TAG requires a sophisticated analytical approach capable of distinguishing between positional and geometric isomers. The gold-standard methodology is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[7][8][9] This technique provides separation of isomers and generates fragment ions that are diagnostic of the fatty acid positions on the glycerol backbone.[10][11]
Causality Behind the Method: Why LC-MS/MS?
-
Expertise: Direct infusion mass spectrometry can confirm the total mass and fatty acid composition but fails to distinguish positional isomers (e.g., where the 16:0 and 18:1 chains are located).[9]
-
Experience: Liquid chromatography, particularly Reversed-Phase LC (RPLC), separates TAGs based on their hydrophobicity, which is determined by the total number of carbons and double bonds. This allows for the separation of isobars prior to MS analysis, reducing ion suppression and improving identification confidence.[7][12]
-
Trustworthiness: Tandem mass spectrometry (MS/MS) provides structural proof. By selecting the parent ion and fragmenting it, we can observe the neutral loss of specific fatty acids. The key diagnostic principle is that fatty acids at the sn-2 position are cleaved less readily than those at the sn-1 and sn-3 positions. The relative abundance of the resulting fragment ions thus reveals the positional arrangement.[10]
Experimental Protocol: RPLC-MS/MS Analysis
This protocol describes a self-validating system for the identification and structural confirmation of the target TAG.
1. Sample Preparation (Lipid Extraction)
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Objective: To efficiently extract lipids from a biological matrix while minimizing degradation.
-
Methodology (MTBE Extraction):
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To a 100 µL aqueous sample (e.g., plasma), add 225 µL of cold methanol containing internal standards.
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Vortex for 30 seconds.
-
Add 750 µL of methyl-tert-butyl ether (MTBE).
-
Vortex for 10 minutes at 4°C.
-
Add 188 µL of water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes.
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Collect the upper organic phase, which contains the lipids.
-
Dry the extract under a stream of nitrogen and reconstitute in the initial mobile phase for injection.
-
Rationale: The biphasic MTBE/methanol/water system provides robust extraction for a wide range of lipid classes, including TAGs.[12]
-
2. Chromatographic Separation (RPLC)
-
Objective: To separate the target TAG from other lipids and its positional isomers.
-
System: An ultra-high performance liquid chromatography (UHPLC) system is recommended for optimal resolution.[13]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate.
-
Gradient:
-
0-2 min: 35% B
-
2-9 min: Ramp to 100% B
-
9-16 min: Hold at 100% B
-
16.1-20 min: Return to 35% B for re-equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 55°C.
-
Rationale: Ammonium formate is used as a mobile phase modifier to promote the formation of ammoniated adducts ([M+NH₄]⁺), which are stable and yield predictable fragmentation patterns in positive ion mode MS/MS.[12][13]
3. Mass Spectrometric Detection and Fragmentation (Q-TOF or Orbitrap MS)
-
Objective: To determine the accurate mass of the parent molecule and generate diagnostic fragment ions.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Full Scan (MS1): Acquire data from m/z 300-1200 to detect the [M+NH₄]⁺ precursor ion.
-
Tandem MS (MS2): Use data-dependent acquisition to trigger fragmentation of the most abundant precursor ions. The precursor ion for the target TAG is selected for collision-induced dissociation (CID).
-
Expected Precursor Ion: The molecular formula is C₅₅H₁₀₂O₆, with a monoisotopic mass of 858.76. The expected ammoniated adduct [M+NH₄]⁺ will have an m/z of 876.81 .
Data Interpretation and Structural Validation
The MS/MS spectrum is the definitive source of structural information. Fragmentation of the [M+NH₄]⁺ ion results in the neutral loss of a fatty acid plus ammonia, producing diacylglycerol-like fragment ions ([DAG]⁺).
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |
| 876.81 ([M+NH₄]⁺) | 603.55 | Palmitic Acid + NH₃ | Loss of the fatty acid from sn-1 |
| 876.81 ([M+NH₄]⁺) | 577.53 | cis-Vaccenic Acid + NH₃ | Loss of the fatty acid from sn-2 |
| 876.81 ([M+NH₄]⁺) | 577.53 | Oleic Acid + NH₃ | Loss of the fatty acid from sn-3 |
Key Validation Point: For TAGs, the neutral loss of a fatty acid from the sn-2 position is energetically less favorable. Therefore, the ion peak corresponding to the loss of the sn-2 fatty acid will be significantly less intense than the peaks for the loss of the sn-1 or sn-3 fatty acids.
In our target molecule, we expect to see a high-intensity peak at m/z 603.55 (loss of palmitic acid from sn-1) and a relatively low-intensity peak at m/z 577.53 (loss of cis-vaccenic acid from sn-2 and oleic acid from sn-3). Since both 18:1 fatty acids are present, the key is the low abundance of the fragment representing the loss of the sn-2 substituent.
Analytical Workflow Diagram
Caption: Workflow from sample preparation to structural confirmation.
Conclusion
The structural determination of 1-Palmitoyl-2-11(Z)-Octadecenoyl-3-Oleoyl-rac-glycerol is a non-trivial task that exemplifies the complexity of modern lipidomics. A robust analytical strategy, centered on Reversed-Phase Liquid Chromatography coupled with high-resolution Tandem Mass Spectrometry, is essential for success. By carefully interpreting the fragmentation patterns, specifically the preferential loss of fatty acids from the sn-1 and sn-3 positions, researchers can achieve unambiguous identification. This level of structural detail is paramount for accurately understanding the roles of specific triacylglycerol species in health and disease.
References
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Čeglarek, U., et al. (2011). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Clinical Chemistry and Laboratory Medicine, 49(10), 1615-1635. [Link]
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